molecular formula C12H12BrN3O3 B5909130 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone

Cat. No. B5909130
M. Wt: 326.15 g/mol
InChI Key: QNUQJRGIJNFRIL-YWEYNIOJSA-N
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Description

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMI is a heterocyclic compound that is structurally similar to imidazolidine and imidazolidinone.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation, apoptosis, and differentiation. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have several biochemical and physiological effects, including anti-tumor, anti-diabetic, and neuroprotective effects. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be easily synthesized in the laboratory using simple and cost-effective methods. However, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, including its poor bioavailability, which may limit its therapeutic potential in vivo.

Future Directions

Several future directions can be explored to further investigate the potential therapeutic applications of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone. Firstly, more studies are needed to elucidate the exact mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone need to be investigated to determine its optimal dosage and administration route. Thirdly, the potential synergistic effects of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with other drugs or therapies need to be explored. Moreover, the development of novel analogs of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone with improved bioavailability and potency may enhance its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in humans.
Conclusion:
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is a promising synthetic compound that has potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor, anti-diabetic, and neuroprotective effects by inhibiting various enzymes and signaling pathways. Although 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has some limitations, its stability, solubility, and low toxicity make it an attractive candidate for further investigation. Future studies are needed to elucidate the mechanism of action of 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, determine its pharmacokinetics and pharmacodynamics, explore its potential synergistic effects, develop novel analogs, and evaluate its safety and efficacy in humans.

Synthesis Methods

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized by reacting 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methylamine and imidazole in the presence of acetic acid. The reaction takes place under reflux conditions and produces a yellow solid, which is then purified by recrystallization.

Scientific Research Applications

5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Several studies have shown that 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Moreover, 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5Z)-2-amino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-16-8(11(18)15-12(16)14)4-6-3-7(13)5-9(19-2)10(6)17/h3-5,17H,1-2H3,(H2,14,15,18)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQJRGIJNFRIL-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C(=CC(=C2)Br)OC)O)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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